![molecular formula C20H16FN3OS B3402269 N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049418-32-7](/img/structure/B3402269.png)
N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
Overview
Description
N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide, also known as Compound A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have significant anti-inflammatory properties and has been investigated for its potential use in treating a variety of inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide A involves the inhibition of the NF-kB signaling pathway. This pathway is a key regulator of the immune response and is known to play a role in the development of inflammatory diseases. By inhibiting this pathway, N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide A is able to reduce the production of pro-inflammatory cytokines and to reduce inflammation.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide A has been shown to have significant anti-inflammatory effects in animal models of disease. In addition to its effects on cytokine production, N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide A has been shown to reduce the infiltration of immune cells into inflamed tissues and to reduce the activation of immune cells. This compound has also been shown to have potential anti-tumor effects, although further research is needed to fully understand this mechanism.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide A is its specificity for the NF-kB signaling pathway. This allows for targeted inhibition of this pathway, which may reduce the risk of off-target effects. However, one limitation of this compound is its relatively low solubility, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide A. One area of interest is the development of more soluble analogs of this compound, which may improve its efficacy in certain experimental settings. Another area of interest is the investigation of the potential anti-tumor effects of N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide A, which may have implications for the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential new therapeutic applications.
Scientific Research Applications
N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide A has been extensively studied for its potential therapeutic applications in a variety of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide A has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-alpha and IL-1beta, and to reduce inflammation in animal models of disease.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-12-4-3-5-13(2)18(12)23-19(25)17-11-26-20-22-16(10-24(17)20)14-6-8-15(21)9-7-14/h3-11H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOJTNRRJCSPIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.